molecular formula C18H17N3O3S B2981119 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide CAS No. 864858-95-7

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide

Cat. No. B2981119
CAS RN: 864858-95-7
M. Wt: 355.41
InChI Key: KEAXDZUMXOVABZ-UHFFFAOYSA-N
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Description

This compound is a novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .


Synthesis Analysis

The synthesis of such compounds involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetic acid hydrazide, a commercially available substituted hydrazide, is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton, a 3′,4′,5′-trimethoxyanilino moiety, and a cyano or an alkoxycarbonyl group at its 2- or 3-position .


Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its structure. The carbon atom of the carbonyl group (position 3) and the carbon atom of the nitrile function (position 5) can be attacked by nucleophiles . In addition, the carbon atom of the active methylene group (position 4) and the nitrogen atoms of the hydrazine portion (position 1 and position 2) are liable to attack by electrophiles .

Mechanism of Action

Target of Action

The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide is the JNK3 enzyme . This enzyme plays a crucial role in cellular processes such as inflammation, apoptosis, and cell differentiation .

Mode of Action

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide interacts with its target, the JNK3 enzyme, by forming a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the JNK3 enzyme, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of the JNK3 enzyme affects the MAPK signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis . The downstream effects of this inhibition are a decrease in inflammation and apoptosis, and an alteration in cell differentiation.

Pharmacokinetics

The compound’s molecular formula is c24h20cln5o2s2, and it has an average mass of 510031 Da . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide is a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This leads to a halt in cell proliferation and an increase in cell death.

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11(22)21-8-7-12-14(9-19)18(25-16(12)10-21)20-17(23)13-5-3-4-6-15(13)24-2/h3-6H,7-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAXDZUMXOVABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide

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